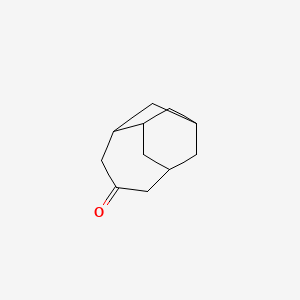

Octahydro-2,5-methanoazulen-7(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61770-30-7 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

tricyclo[5.3.1.03,9]undecan-5-one |

InChI |

InChI=1S/C11H16O/c12-11-5-8-1-7-2-9(4-8)10(3-7)6-11/h7-10H,1-6H2 |

InChI Key |

COVALERVUBGYMX-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(=O)CC3C2 |

Origin of Product |

United States |

Strategic Synthetic Methodologies for Octahydro 2,5 Methanoazulen 7 1h One and Its Core Scaffolds

Total Synthesis Approaches to the Octahydro-2,5-methanoazulenone Skeleton

The construction of the [5.3.1] bicyclic core embedded within the tricyclic framework of octahydro-2,5-methanoazulenone requires powerful ring-forming reactions. Strategies often focus on creating the bridged system through carefully orchestrated cyclization and annulation events.

The formation of bridged ring systems is a long-standing challenge that has been addressed through various innovative cyclization reactions. researchgate.net Cationic polyene cyclizations, for instance, can be employed to construct complex polycyclic systems from acyclic precursors. thieme-connect.com In a relevant approach, Lewis acid-mediated cyclization of epoxyallylsilanes can generate bridged tricyclic compounds through carbocation intermediates. thieme-connect.com This strategy demonstrates how a single stereocenter in an epoxide can control the formation of multiple new stereocenters during the cascade, a crucial consideration for the stereochemically dense octahydro-2,5-methanoazulenone core. thieme-connect.com

Another powerful method involves C–H bond insertion reactions using carbenes or nitrenes. beilstein-journals.org These reactions can forge C-C bonds to create the bridging ring in a single, efficient step. For example, a tosylhydrazone precursor can be converted to an alkyl carbene, which then undergoes intramolecular C–H insertion to yield a bridged product. beilstein-journals.org Such cascade reactions offer the potential to build both the bridged bicycle and additional fused rings in a single transformation from a monocyclic precursor. beilstein-journals.org

| Cyclization Strategy | Key Features | Potential Application to Target Scaffold |

| Polyene Cyclization | Initiated by Lewis acids on precursors like epoxides; can form multiple rings and stereocenters in one step. thieme-connect.com | Formation of the core bicyclo[5.3.1]undecane system from a functionalized monocyclic or acyclic precursor. |

| C–H Bond Insertion | Utilizes carbenes/nitrenes to form C-C or C-N bonds; allows for rapid construction of the bridging ring. beilstein-journals.org | Final ring closure to form the 2,5-methano bridge via insertion into a pre-existing bicyclic system. |

| [5+2] Cycloaddition | A direct method for constructing bridged bicyclo[m.n.1] systems, including bicyclo[4.3.1] and [5.3.1] frameworks. researchgate.net | Direct assembly of the azulenone core by reacting an oxidopyrylium ylide with a suitable alkene. |

The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, which constructs an α,β-cyclopentenone in a single step. rsc.orgwikipedia.org Its intramolecular variant is exceptionally well-suited for the synthesis of fused and bridged polycyclic systems, making it a prime candidate for assembling the tricyclic skeleton of Octahydro-2,5-methanoazulen-7(1H)-one. rsc.orgacs.org

The reaction typically begins with the formation of a dicobalt hexacarbonyl alkyne complex. wikipedia.org Subsequent coordination of the tethered alkene, followed by a series of insertion and reductive elimination steps, yields the cyclopentenone fused to the existing ring system. nih.gov The intramolecular PKR is particularly effective for forming 5,5- and 6,5-membered fused bicycles. wikipedia.org The successful application of this strategy relies on the synthesis of a suitable enyne precursor where the alkene and alkyne moieties are positioned to facilitate the desired annulation. For the target molecule, this would involve an enyne substrate derived from a bicyclic precursor that, upon cyclization, generates the final tricyclic framework.

While cobalt is the traditional mediator, other transition metals (e.g., Rh, Ir, Ti) can also catalyze the reaction, sometimes with improved yields or under milder conditions. wikipedia.org Additives such as N-oxides (e.g., trimethylamine (B31210) N-oxide, TMANO) or the use of absorbent surfaces like molecular sieves can promote the reaction and significantly increase yields. wikipedia.orgnih.gov

| Catalyst/Promoter System | Key Characteristics | Typical Yields |

| Co₂(CO)₈ (Stoichiometric) | The classic method; often requires elevated temperatures. rsc.org | Moderate to Good |

| Co₂(CO)₈ (Catalytic) + Promoter | N-oxides or sulfides used as promoters to facilitate CO dissociation. rsc.org | Good to Excellent |

| Rh Catalysts | Can be more efficient for certain substrates; often requires higher temperatures. wikipedia.org | Variable |

| Molecular Sieves | Promote the reaction and can increase yields, even for substrates that fail under other conditions. nih.gov | Good to Excellent |

Functional Group Interconversions and Manipulations in the Synthesis of Octahydro-2,5-methanoazulenone

The ketone at C7 can be introduced at various stages of the synthesis. If the carbon skeleton is constructed without the carbonyl group, a subsequent oxidation of a corresponding alcohol is a common and effective strategy. A variety of oxidation reagents can be employed, with the choice depending on the presence of other sensitive functional groups in the molecule.

Alternatively, acylation strategies can be used to introduce the carbonyl group. A tandem acylation/cycloaddition approach has been shown to be effective in building complex polycyclic systems. nih.gov For instance, N-acylation can introduce a dienophile that undergoes an in-situ intramolecular Diels-Alder reaction, furnishing bridged polycyclic structures. nih.gov While this specific example relates to alkaloids, the principle of using acylation to trigger a key ring-forming or functionalization event is broadly applicable. More direct methods include Friedel-Crafts acylation on an appropriate precursor or the coupling of carboxylic acid derivatives with organometallic reagents. organic-chemistry.org A visible-light-induced radical cascade involving acylation/cyclization of dienes with acyl oxime esters also presents a modern approach to creating acylated polycyclic compounds. nih.gov

| Oxidation Method | Reagent(s) | Typical Substrate |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Primary or Secondary Alcohol |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Primary or Secondary Alcohol |

| Ley-Griffith Oxidation | Tetrapropylammonium Perruthenate (TPAP), N-Methylmorpholine N-oxide (NMO) | Secondary Alcohol acs.org |

| Chromium-Based Oxidation | Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC) | Primary or Secondary Alcohol |

During the synthesis of the octahydro-2,5-methanoazulenone skeleton, it is often necessary to perform selective reductions. This could involve the reduction of other carbonyl groups, alkenes, or alkynes that were used to facilitate key cyclization reactions. For example, if a Pauson-Khand reaction is used, the resulting cyclopentenone contains a double bond that may need to be saturated to achieve the final octahydro scaffold.

Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with a hydrogen atmosphere is a standard method for reducing carbon-carbon double bonds. For the selective reduction of ketones to alcohols, reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used. acs.org In more complex scenarios, such as the reductive opening of a cyclopropane (B1198618) ring to install a methyl group, dissolving metal reductions like the Birch reduction can be employed. acs.org The choice of reducing agent is critical to ensure chemoselectivity, preventing the undesired reduction of the target ketone at C7 or other functional groups.

Chemo- and Regioselective Synthesis of Octahydro-2,5-methanoazulenone Derivatives

The synthesis of derivatives of the core scaffold requires reactions that proceed with high chemo- and regioselectivity. This is crucial for creating analogues for structure-activity relationship studies or for elaborating the core into a more complex natural product. The reactivity of the ketone at C7 provides a primary handle for derivatization. For example, enolate formation followed by reaction with various electrophiles can introduce substituents at the C6 or C8 positions. The choice of base, solvent, and temperature can control the formation of the kinetic versus the thermodynamic enolate, thus directing the regioselectivity of the alkylation.

Condensation reactions of the ketone with hydrazines or other nucleophiles can be highly selective, providing a route to pyrazole-fused or other heterocyclic derivatives. mdpi.comnih.gov The selectivity of these condensations can often be controlled by reaction conditions such as temperature and the presence or absence of a catalyst. mdpi.com Furthermore, modern metal-free methods, such as the hetero-Diels-Alder cycloaddition of in-situ generated azadienes with alkynes, offer highly regioselective pathways to functionalized polycyclic systems that could be adapted for derivatizing the octahydro-2,5-methanoazulenone core. organic-chemistry.org These selective transformations are essential tools for modifying the complex scaffold without requiring extensive use of protecting groups. mdpi.com

Orthogonal Reactive Handle Introduction on Bridged Polycyclic Systems

The strategic introduction of functional groups onto complex molecular architectures, such as bridged polycyclic systems, is a cornerstone of modern synthetic chemistry. For a scaffold like this compound, which possesses a rigid and densely functionalized three-dimensional structure, the ability to selectively install "orthogonal reactive handles" is of paramount importance. These handles are functional groups that can be manipulated or elaborated through specific chemical reactions without affecting other functionalities within the molecule. This orthogonality allows for the late-stage diversification of complex core structures, enabling the synthesis of a wide array of derivatives for various applications.

A powerful and increasingly utilized strategy for introducing such functional groups is through the direct functionalization of carbon-hydrogen (C–H) bonds. beilstein-journals.org C–H bond insertion reactions, particularly those involving carbenes and nitrenes, offer a direct route to convert inert C–H bonds into new C-C, C-N, or C-O bonds, thereby installing the desired reactive handles. beilstein-journals.org This approach is highly efficient as it avoids the need for pre-functionalized substrates, often shortening synthetic sequences. beilstein-journals.org

The synthesis of bridged polycyclic natural products presents a significant challenge due to their structural complexity and dense stereochemistry. beilstein-journals.org Methodologies that can rapidly construct these core systems are highly valuable. C–H insertion reactions catalyzed by transition metals, such as rhodium and iridium, have emerged as a key tool in this area. These reactions can be used to form the bridged ring itself or to add further complexity to an existing bridged system. beilstein-journals.org

For instance, the rhodium-catalyzed decomposition of a diazoketone can generate a carbene intermediate that subsequently inserts into a nearby C–H bond. The site of insertion is often dictated by proximity and the electronic nature of the C–H bond. This substrate control is a critical element in designing synthetic routes that leverage C–H insertion. beilstein-journals.org

The table below summarizes representative strategies for C–H bond functionalization applicable to the construction and modification of bridged polycyclic systems.

| Reaction Type | Reactive Intermediate | Catalyst/Reagent | C–H Bond Targeted | Outcome/Handle Introduced | Reference |

| C–H Insertion | Metallocarbene | Rhodium(II) dimers | Methine C–H | Fused ring system | beilstein-journals.org |

| C–H Insertion | Vinylidene carbene | Base (e.g., KHMDS) | Electron-rich methine C–H | Fused cyclopentenyl ring | beilstein-journals.org |

| C–H Insertion | Nitrene | UV irradiation | Methyl C–H, Benzylic C–H | Lactam formation | beilstein-journals.org |

| Transannular C–H Functionalization | Organorhodium intermediate | Wilkinson's catalyst | Weakly acidic C–H | Bridged ketone | beilstein-journals.org |

| Cycloaddition/C–H Insertion | Tungsten carbene | Tungsten catalyst | Ethereal ethyl C–H | Bridged polycycle | beilstein-journals.org |

Achieving selectivity (regio-, chemo-, and stereoselectivity) is a primary challenge in C–H insertion chemistry. In many substrate-controlled reactions, the inherent conformational biases of the rigid polycyclic framework guide the reactive intermediate to a specific C–H bond. beilstein-journals.org However, the future of this field lies in the development of sophisticated catalysts that can override the intrinsic reactivity of the substrate. beilstein-journals.org An ideal catalyst would allow for the selective functionalization of virtually any C–H bond within the molecule on demand, providing unparalleled control over the introduction of orthogonal reactive handles. beilstein-journals.org

While specific examples detailing the C–H functionalization of this compound are not prevalent, the principles derived from studies on other bridged polycyclic systems are directly applicable. beilstein-journals.org The ketone functionality within the this compound core could be used to direct C–H activation, or the saturated hydrocarbon backbone could be a target for late-stage functionalization via the methods described, paving the way for the synthesis of novel and complex azulene-based derivatives.

Advanced Spectroscopic and Spectrometric Elucidation of Octahydro 2,5 Methanoazulen 7 1h One Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Polycyclic Systems

No specific data available in the public domain.

No specific data available in the public domain.

No specific data available in the public domain.

Mass Spectrometry for Molecular Structure Confirmation

No specific data available in the public domain.

No specific data available in the public domain.

No specific data available in the public domain.

Ancillary Spectroscopic Techniques for Structural Characterization

No specific data available in the public domain.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation, a unique spectral fingerprint is generated, revealing the characteristic vibrational frequencies of chemical bonds. In the analysis of Octahydro-2,5-methanoazulen-7(1H)-one, FT-IR is crucial for confirming the presence of its defining carbonyl group and saturated hydrocarbon backbone.

The spectrum of this compound is characterized by several key absorption bands. The most prominent feature is the sharp, strong absorption corresponding to the carbonyl (C=O) stretching vibration of the ketone. Due to the inherent ring strain in the tricyclic azulenone framework, this peak is expected to appear at a higher wavenumber than that of a simple acyclic ketone (typically 1715 cm⁻¹). Other significant absorptions include those from the C-H stretching and bending vibrations of the saturated aliphatic portions of the molecule.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | sp³ C-H | 2850 - 2960 | Strong |

| C=O Stretch | Ketone (strained ring) | 1725 - 1745 | Strong |

| CH₂ Scissoring | Methylene C-H | 1450 - 1470 | Medium |

Chromatographic Methods in Conjunction with Spectrometric Analysis

To analyze this compound, especially when it is a component within a complex mixture like an essential oil, chromatographic methods are coupled with spectrometric detection. This combination allows for the physical separation of the compound from other matrix constituents, followed by its structural identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for separating and identifying volatile and semi-volatile compounds. mdpi.com In this technique, the sample is vaporized and passed through a long capillary column. Compounds separate based on their boiling points and differential interactions with the column's stationary phase. As each separated compound elutes from the column, it enters the mass spectrometer.

Inside the mass spectrometer, the molecule is ionized, typically by electron ionization (EI), which generates a positively charged molecular ion (M⁺) and a series of characteristic fragment ions. The mass-to-charge ratio (m/z) of these ions is plotted against their relative abundance to create a mass spectrum, which serves as a molecular fingerprint.

For this compound (C₁₁H₁₄O, Molecular Weight: 162.23 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z = 162. The fragmentation pattern is dictated by the molecule's tricyclic structure, with fragmentation pathways providing valuable structural information. A common fragmentation for ketones is the loss of a neutral carbon monoxide molecule (28 Da), which would lead to a significant fragment ion at m/z = 134. Other fragments would arise from the cleavage of the polycyclic alkane framework.

Table 2: Predicted Mass Spectral Data for this compound

| m/z Value | Proposed Identity | Significance |

|---|---|---|

| 162 | [C₁₁H₁₄O]⁺ | Molecular Ion (M⁺) |

| 147 | [M - CH₃]⁺ | Loss of a methyl group |

| 134 | [M - CO]⁺ | Loss of carbon monoxide |

| 119 | [C₉H₁₁]⁺ | Further fragmentation of the ring structure |

While GC-MS provides powerful identification capabilities, many isomeric compounds, particularly sesquiterpenoids and related structures, can produce very similar mass spectra. researchgate.net To achieve unambiguous identification, Retention Index (RI) analysis is employed. The Kovats Retention Index system standardizes the retention time of a compound by relating it to the retention times of a series of co-injected n-alkane standards. capes.gov.br

The RI of a compound is a unitless number that is highly reproducible for a specific GC column (stationary phase) and temperature program. researchgate.net By comparing the experimentally determined RI of an unknown peak to a database of known RI values, its identity can be confirmed with a high degree of confidence. uah.edu This is especially critical in the analysis of natural product extracts, where dozens of structurally similar isomers may be present. chromforum.org

The retention index for this compound would vary depending on the polarity of the GC column's stationary phase. For example, the RI value on a non-polar methyl silicone column (e.g., DB-5) would differ from its value on a polar polyethylene (B3416737) glycol column (e.g., DB-WAX). chromforum.org This multi-column analysis provides an additional layer of confirmation for compound identification.

Table 3: Hypothetical Retention Index Data for this compound

| GC Column Type (Stationary Phase) | Example Column | Expected Retention Index (Hypothetical) |

|---|---|---|

| Non-Polar | DB-5, HP-5MS | 1450 - 1550 |

Stereochemical Investigations and Conformational Analysis of Octahydro 2,5 Methanoazulen 7 1h One

Analysis of Chiral Centers and Isomerism in Bridged Azulene (B44059) Derivatives

The structure of Octahydro-2,5-methanoazulen-7(1H)-one is characterized by a fused ring system containing multiple stereogenic centers. A chiral center, or stereocenter, is typically a carbon atom bonded to four different substituents, leading to the possibility of stereoisomerism. nih.gov In the case of this bridged azulene derivative, several carbon atoms within the polycyclic framework can be identified as chiral.

The presence of multiple chiral centers means that this compound can exist as a number of different stereoisomers. The maximum possible number of stereoisomers can be calculated using the 2^n rule, where 'n' is the number of chiral centers. libretexts.org These stereoisomers can be classified into two main categories: enantiomers and diastereomers.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. libretexts.org They have identical physical properties, except for their interaction with plane-polarized light.

Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org This occurs in molecules with two or more chiral centers. Diastereomers have different physical and chemical properties.

Table 1: Potential Chiral Centers in this compound

| Atom | Description |

| C2 | Bridgehead carbon with four different paths in the ring system. |

| C3a | Carbon at the fusion of the five- and seven-membered rings. |

| C5 | Bridgehead carbon involved in the methano bridge. |

| C6 | Carbon atom within the seven-membered ring. |

| C9a | Carbon at the fusion of the five- and seven-membered rings. |

Note: The exact number of stereogenic centers depends on the specific substitution pattern and symmetry of the molecule.

Absolute and Relative Configuration Determination Methods

Determining the precise three-dimensional arrangement of atoms, known as the absolute and relative configuration, is a critical aspect of stereochemical analysis. A variety of spectroscopic and analytical techniques are employed for this purpose.

The absolute configuration refers to the exact spatial arrangement of atoms or groups at a chiral center, typically assigned as R or S using the Cahn-Ingold-Prelog priority rules. quora.com The relative configuration describes the stereochemical relationship between two or more chiral centers within the same molecule.

Several powerful methods are available for determining the configuration of chiral molecules:

X-ray Crystallography: This is a definitive method for determining the absolute configuration of a molecule, provided that a suitable single crystal can be obtained. quora.comresearchgate.net It provides a detailed three-dimensional map of the electron density, allowing for the unambiguous assignment of the spatial arrangement of all atoms.

Chiroptical Spectroscopy: These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light.

Electronic Circular Dichroism (ECD): Measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum is highly sensitive to the stereochemistry of the molecule. nih.govacs.org

Vibrational Circular Dichroism (VCD): The infrared analogue of ECD, it measures the differential absorption of left and right circularly polarized infrared radiation. VCD is particularly useful for determining the absolute configuration of molecules in solution. nih.gov

Optical Rotatory Dispersion (ORD): Measures the change in the angle of rotation of plane-polarized light as a function of wavelength. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is not typically used to determine absolute configuration directly, it is a powerful tool for establishing the relative configuration of stereocenters. Techniques like the Nuclear Overhauser Effect (NOESY) can identify atoms that are close in space, providing crucial information about the molecule's three-dimensional structure and the relative orientation of substituents. mdpi.com

The combination of these experimental techniques with computational methods, such as Density Functional Theory (DFT) calculations, has become a standard approach for the reliable determination of absolute configurations, especially for complex molecules in solution. nih.govacs.org

Table 2: Methods for Determining Stereochemical Configuration

| Method | Principle | Application |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Determination of absolute configuration in the solid state. researchgate.net |

| ECD/ORD/VCD | Differential interaction with circularly polarized light. | Determination of absolute configuration in solution. nih.gov |

| NMR Spectroscopy (e.g., NOESY) | Through-space interactions between nuclei. | Determination of relative configuration and conformation in solution. mdpi.com |

Influence of Stereochemistry on Molecular Structure and Chemical Reactivity

The stereochemistry of a bridged azulene derivative like this compound has a profound impact on its molecular structure and, consequently, its chemical reactivity. The rigid nature of the polycyclic skeleton means that the spatial orientation of functional groups is relatively fixed, leading to distinct differences in the properties of stereoisomers.

Steric Hindrance: The approach of a reagent to the carbonyl group can be hindered by nearby atoms or groups. In one diastereomer, one face of the carbonyl may be exposed and readily accessible for nucleophilic attack, while in another diastereomer, the same face might be sterically shielded. This can lead to significant differences in reaction rates and product distributions. For example, the reduction of the ketone could lead to different diastereomeric alcohols with varying yields. researchgate.net

Stereoelectronic Effects: The reactivity of a molecule is also influenced by the spatial orientation of its orbitals. In bridged bicyclic ketones, the alignment of the π-orbitals of the carbonyl group with the σ-bonds of the adjacent bridgehead carbons can affect the stability of transition states and intermediates. researchgate.netrsc.org The specific conformation imposed by the stereochemistry of the ring system dictates these orbital interactions.

The differential reactivity of stereoisomers is a key consideration in asymmetric synthesis, where the goal is to selectively produce a single desired stereoisomer. researchgate.net

Conformational Landscape and Dynamic Studies of the Methanoazulene Skeleton

The conformational landscape of this compound is likely to be complex, with several possible low-energy conformations. The seven-membered ring, in particular, can adopt a variety of puckered conformations, such as chair, boat, and twist-boat forms. The five-membered ring will also adopt a non-planar conformation to relieve torsional strain. The methano bridge further constrains the possible conformations of the azulene core.

The study of the conformational landscape typically involves a combination of computational and experimental methods:

Computational Modeling: Molecular mechanics and quantum chemical methods (like DFT) are used to explore the potential energy surface of the molecule and identify the various stable conformers. These calculations can also provide estimates of the relative energies of the conformers and the energy barriers for interconversion between them. researchgate.net

NMR Spectroscopy: Variable-temperature NMR studies can provide experimental evidence for the existence of multiple conformers in solution. rsc.org By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to study the dynamic processes of conformational interconversion and determine the thermodynamic parameters for these equilibria. The NOESY technique is also invaluable for determining the predominant solution-state conformation. mdpi.com

Understanding the conformational preferences of the methanoazulene skeleton is crucial, as the conformation of the molecule can have a significant influence on its reactivity and biological activity.

Table 3: Techniques for Conformational Analysis

| Technique | Information Obtained |

| Computational Modeling (DFT, etc.) | Identification of stable conformers, relative energies, and interconversion barriers. researchgate.net |

| Variable-Temperature NMR | Study of dynamic conformational equilibria in solution. rsc.org |

| NOESY Spectroscopy | Determination of the predominant conformation in solution through distance constraints. mdpi.com |

| X-ray Crystallography | The precise conformation in the solid state. |

Chemical Reactivity and Mechanistic Studies of Octahydro 2,5 Methanoazulen 7 1h One

Ketone Reactivity in Bridged Polycyclic Systems

The carbonyl group in bridged polycyclic systems like Octahydro-2,5-methanoazulen-7(1H)-one exhibits characteristic ketone reactivity, though it is often modulated by the significant steric hindrance imposed by the cage-like structure. This steric encumbrance can affect the rate and stereoselectivity of reactions at the carbonyl carbon and the adjacent α-positions.

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. In the case of this compound, the approach of a nucleophile is typically directed to the less hindered face of the carbonyl group. The rigid conformation of the polycyclic system often leads to high diastereoselectivity in these additions.

Common nucleophilic addition reactions include the formation of alcohols via reduction with hydride reagents or the formation of new carbon-carbon bonds using organometallic reagents. For instance, the reduction with sodium borohydride (B1222165) or lithium aluminum hydride is expected to yield the corresponding endo- or exo-alcohol, with the stereochemical outcome depending on the trajectory of hydride attack.

Condensation reactions, such as the formation of imines or enamines, are also characteristic of ketones. These reactions proceed through a tetrahedral intermediate and are often catalyzed by acid. The rate of these reactions can be slower for sterically hindered ketones like this compound compared to acyclic ketones.

Table 1: Examples of Nucleophilic Addition Reactions

| Reagent | Product Type | Expected Stereoselectivity |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Secondary Alcohol | Attack from the less hindered face |

| Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol | Attack from the less hindered face |

The carbons adjacent to the carbonyl group (α-carbons) in this compound are susceptible to functionalization through the formation of enol or enolate intermediates. The regioselectivity of these reactions is controlled by the structure of the ketone and the reaction conditions.

Under acidic conditions, halogenation is a common α-functionalization reaction that proceeds through an enol intermediate. wikipedia.orgmasterorganicchemistry.com The reaction is catalyzed by acid, which promotes the formation of the enol. masterorganicchemistry.com For an unsymmetrical ketone, the reaction typically occurs at the more substituted α-carbon. youtube.com However, in a bridged system, steric factors can override this electronic preference.

Under basic conditions, deprotonation at the α-carbon leads to an enolate, which can then react with various electrophiles. wikipedia.org Successive halogenations can occur under basic conditions because the electron-withdrawing effect of the first halogen increases the acidity of the remaining α-hydrogens. wikipedia.org In the case of methyl ketones, this can lead to the haloform reaction. wikipedia.org Alkylation of the enolate with an alkyl halide is another important α-functionalization reaction for forming new carbon-carbon bonds.

Table 2: Alpha-Functionalization Reactions

| Reaction | Conditions | Intermediate | Expected Regioselectivity |

|---|---|---|---|

| Bromination | Br₂, Acetic Acid | Enol | More substituted, sterically accessible α-carbon |

| Alkylation | LDA, CH₃I | Enolate | Less sterically hindered α-carbon |

Rearrangement Reactions Involving the Octahydro-2,5-methanoazulenone Skeleton

The rigid polycyclic framework of Octahydro-2,5-methanoazulenone and its derivatives can undergo skeletal rearrangements under certain conditions, often driven by the release of ring strain or the formation of a more stable carbocation intermediate.

While a classic pinacol (B44631) rearrangement involves the transformation of a 1,2-diol to a ketone, related skeletal rearrangements can occur in cedrane-type systems. For instance, biomimetic studies on allo-cedranes, which share a similar tricyclic core, have shown that skeletal rearrangements can be induced under basic conditions. nih.gov These transformations can proceed through mechanisms like a retro-Claisen/aldol reaction sequence rather than a traditional benzilic acid rearrangement. nih.gov Such rearrangements are of interest in the context of the biosynthesis of complex natural products derived from the cedrane (B85855) skeleton. nih.gov

These rearrangements highlight the potential for the carbon framework of Octahydro-2,5-methanoazulenone derivatives to be synthetically manipulated to access other complex polycyclic structures.

Oxidation and Reduction Pathways of Octahydro-2,5-methanoazulenone Derivatives

The oxidation and reduction of Octahydro-2,5-methanoazulenone derivatives can target either the ketone functionality or other positions on the polycyclic skeleton.

The reduction of the ketone is a common transformation, typically achieved with metal hydride reagents. chem-station.comlibretexts.org The choice of reducing agent and reaction conditions can influence the stereochemical outcome, leading to either the endo or exo alcohol. Catalytic hydrogenation over a metal catalyst such as palladium or platinum is another method for ketone reduction, though it may also reduce any carbon-carbon double bonds present in the molecule. nih.govclariant.com

The oxidation of the cedrane skeleton, from which Octahydro-2,5-methanoazulenone is derived, is a key process in the biosynthesis of many highly oxidized sesquiterpenes. nih.govnih.gov In a laboratory setting, selective oxidation of the carbon framework in the presence of the ketone can be challenging. However, various methods for C-H bond functionalization can be employed. For instance, oxidation at positions allylic or benzylic to a double bond or aromatic ring, if present in a derivative, would be favored. More advanced methods may allow for site-selective oxidation of specific C-H bonds based on their steric and electronic environment.

Table 3: Oxidation and Reduction Reactions

| Reaction | Reagent | Functional Group Transformation |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | Ketone to Secondary Alcohol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Ketone to Secondary Alcohol |

| Catalytic Hydrogenation | H₂, Pd/C | Ketone to Secondary Alcohol |

| Oxidation | (hypothetical) m-CPBA | Baeyer-Villiger oxidation to lactone |

Retrosynthetic Analysis and Advanced Disconnection Strategies for Octahydro 2,5 Methanoazulen 7 1h One

Principles of Retrosynthetic Design for Complex Molecules

The design of a synthesis for a complex molecule like Octahydro-2,5-methanoazulen-7(1H)-one is guided by several core principles of retrosynthetic analysis. This methodology, formalized by E.J. Corey, involves working backward from the desired product to plausible starting materials. researchgate.netalgoreducation.com The primary goal is structural simplification, reducing the complexity of the target molecule at each step. solubilityofthings.come3s-conferences.org This simplification can be assessed by factors such as the number of rings and functional groups. icj-e.org

Key steps in the process include identifying the target molecule's functional groups and structural features, which guide the strategic disconnections. solubilityofthings.com These disconnections are imaginary bond cleavages that correspond to the reverse of known, reliable chemical reactions. slideshare.netlkouniv.ac.in The idealized fragments generated by these disconnections are called "synthons," which don't necessarily exist as actual reagents but represent a source of positive or negative charge. slideshare.netlkouniv.ac.in For each synthon, a corresponding "synthetic equivalent" is identified, which is a real chemical compound that can be used in the laboratory. slideshare.netjournalspress.com

Effective retrosynthetic analysis often involves identifying strategic bonds, particularly those whose disconnection significantly simplifies the molecular structure, such as breaking a ring in a polycyclic system. nih.govbham.ac.uk The process is repeated until simple, readily available starting materials are reached. wikipedia.org This systematic approach not only helps in planning a viable synthetic pathway but also allows for the comparison of different potential routes to determine the most efficient one. wikipedia.orgsolubilityofthings.com

Strategic Disconnection Approaches Applied to the Methanoazulene Core

The tricyclic framework of this compound presents a significant synthetic challenge. The methanoazulene core, with its bridged structure, requires careful selection of disconnection strategies to effectively simplify the molecule.

For complex polycyclic systems, strategic bond disconnections are crucial for simplifying the molecular architecture. bham.ac.uk In the case of the methanoazulene core, a primary consideration would be the disconnection of the bonds that form the bridged ring system, as this can lead to a rapid reduction in complexity. nih.gov

A logical approach would be to disconnect bonds adjacent to the ketone functional group, as carbonyl groups are highly useful in synthesis for facilitating C-C bond formation in the forward direction. bham.ac.uk For example, an aldol-type disconnection could be considered, which would break a bond alpha or beta to the carbonyl, simplifying the tricyclic system into a more manageable bicyclic or monocyclic precursor. Another powerful strategy for forming polycyclic systems is the Diels-Alder reaction; therefore, a "4+2" disconnection of the cyclohexene portion of the molecule could be a highly effective retrosynthetic step. lkouniv.ac.inscitepress.org

Disconnections at branch points in the polycyclic structure are also considered strategic as they can dramatically simplify the molecular skeleton. bham.ac.uk The ultimate goal is to break down the complex, bridged tricycle into simpler, often symmetrical, and more accessible precursors.

Functional Group Interconversion (FGI) is a fundamental strategy in retrosynthesis where one functional group is converted into another to facilitate a disconnection or simplify the synthesis. researchgate.netslideshare.netjournalspress.com This process can involve reactions like oxidation, reduction, substitution, or elimination. slideshare.netfiveable.me FGI is often necessary when the direct disconnection of a bond related to a particular functional group is not feasible or does not lead to a logical precursor. ias.ac.in

In the context of this compound, the ketone is the primary functional group. An FGI could be employed to transform this ketone into a different functional group that might enable a more effective disconnection. For instance, reducing the ketone to a secondary alcohol could open up pathways for elimination reactions to form a double bond, which could then be a key element in a powerful ring-forming reaction (like a Diels-Alder reaction) in the forward synthesis. This strategic use of FGI allows chemists to manipulate the reactivity of the molecule to their advantage. solubilityofthings.com

Table 1: Examples of Functional Group Interconversions (FGI)

| Original Group | Target Group | Type of Reaction |

|---|---|---|

| Ketone (C=O) | Alcohol (-OH) | Reduction |

| Alcohol (-OH) | Alkene (C=C) | Elimination |

| Amine (-NH2) | Amide (-C(=O)NH2) | Acylation |

This interactive table provides examples of common functional group interconversions used in organic synthesis. solubilityofthings.comfiveable.me

In addition to FGI, Functional Group Addition (FGA) and Functional Group Removal (FGR) are important manipulative techniques in retrosynthesis. journalspress.comias.ac.in

Functional Group Addition (FGA) involves adding a functional group to a precursor to facilitate a key disconnection or reaction in the synthetic plan. e3s-conferences.orgias.ac.in For the methanoazulene target, one might add a functional group to a simplified precursor to direct reactivity to a specific site or to enable a powerful bond-forming reaction that would otherwise not be possible. journalspress.comscitepress.org For example, adding a double bond to a precursor could set up a crucial intramolecular cyclization. scitepress.org

Functional Group Removal (FGR) is the conceptual removal of a functional group to reveal a simpler precursor. e3s-conferences.orgias.ac.in This is often done when a functional group in the target molecule would interfere with a planned reaction in the forward synthesis. The group is removed in the retrosynthetic step with the understanding that it will be added back at an appropriate stage in the actual synthesis. scitepress.org For the target ketone, one might perform a retro-synthetic step that involves a precursor without the ketone, assuming the ketone can be installed later from a less reactive functional group.

Computer-Assisted Retrosynthesis for Octahydro-2,5-methanoazulenone

Computer-Assisted Organic Synthesis (CAOS) software has become an increasingly powerful tool for designing synthetic routes for complex molecules. nih.govwikipedia.org These programs use algorithms and extensive reaction databases to propose retrosynthetic pathways. wikipedia.org For a complex target like this compound, these tools can identify both common and novel disconnection strategies that may not be immediately obvious to a chemist. nih.gov

Computer-assisted retrosynthesis programs operate on various principles. Some are template-based, applying a vast library of generalized reaction rules to the target molecule to identify possible precursors. nih.gov Others use machine learning and artificial intelligence, trained on massive datasets of known reactions, to predict plausible retrosynthetic steps. wikipedia.orgnih.gov

When analyzing a complex bridged structure like the methanoazulene core, a program like SYNTHIA™ or ASKCOS could be employed. nih.govrsc.org The software would analyze the molecule's topology and functional groups, prioritizing disconnections that lead to the greatest reduction in structural complexity. nih.gov It can explore numerous potential routes, score them based on factors like step count and starting material availability, and present the most promising options to the chemist. nih.gov This synergy between computational power and human expertise can accelerate the discovery of efficient and innovative syntheses for challenging molecules. researchgate.net

Table 2: Selected Computer-Assisted Organic Synthesis (CAOS) Tools

| Software Name | Developer/Affiliation | Key Approach |

|---|---|---|

| SYNTHIA™ (formerly Chematica) | Merck | Rule-based, expert-coded chemical logic |

| ASKCOS | MIT | Open-source, integrates various computational tools |

| AiZynthFinder | AstraZeneca / University of Bern | Open-source, Monte Carlo tree search with neural networks |

This interactive table lists some of the prominent software tools used for computer-assisted retrosynthesis. wikipedia.orgrsc.orgselectscience.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Aniline |

| p-bromoaniline |

| 2,4,6-tribromoaniline |

| Caprolactam |

| Ofornine |

| Paracetamol |

| Taxol |

| 10-deacetylbacatin III |

| Sitagliptin |

| Rivastigmine |

| Ephedrine |

| Acrylamide |

| Glycolic acid |

| S-Metalochlor |

| Vanillin |

| Anisole |

| Methoxy-benzene |

| Succinic anhydride |

Computational Chemistry and Theoretical Characterization of Octahydro 2,5 Methanoazulen 7 1h One

Molecular Modeling and Geometry Optimization

This step would involve using computational methods to find the most stable three-dimensional arrangement of the atoms (the lowest energy conformation).

Force Field Calculations (e.g., MMFFs, OPLS-2005) for Conformational Analysis

Force field methods are a primary tool for exploring the potential energy surface of a molecule to identify its stable conformers. Methods like the Merck Molecular Force Field (MMFFs) or Optimized Potentials for Liquid Simulations (OPLS-2005) would be employed to calculate the energies of various spatial arrangements of the atoms. This analysis would reveal the most likely shapes the molecule adopts. However, no such conformational analysis has been published for Octahydro-2,5-methanoazulen-7(1H)-one.

Electronic Structure Calculations for Reactive Properties

Quantum mechanical methods, such as Density Functional Theory (DFT), are used to understand the electron distribution within the molecule. This information is crucial for predicting its reactivity. Calculations would typically determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of electron density and the electrostatic potential map would also be calculated to predict sites susceptible to electrophilic or nucleophilic attack. No such data is available for this compound.

Prediction of Spectroscopic Parameters

Computational methods can predict spectroscopic data, which is invaluable for identifying and characterizing a compound. For instance, after geometry optimization, vibrational frequency calculations could predict the Infrared (IR) spectrum. Similarly, calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra serve as a reference to compare against experimental data. For this compound, no predicted or experimental spectra based on computational studies have been reported in the literature.

Structure-Reactivity Relationships and Reaction Pathway Predictions

By modeling the interaction of the molecule with various reagents and calculating the energy profiles of potential reaction pathways, computational chemistry can predict the likely outcomes of chemical reactions. This involves locating transition states and calculating activation energies. Such predictive studies are instrumental in designing synthetic routes and understanding reaction mechanisms. There are no published studies detailing the predicted reactivity or reaction pathways for this compound.

Development of Octahydro 2,5 Methanoazulen 7 1h One Derivatives and Analogous Scaffolds

Design and Synthesis of Natural Product-Inspired Libraries based on Methanoazulene Scaffolds

Natural products have long been a cornerstone of drug discovery, providing biologically validated scaffolds that have evolved to interact with protein targets. nih.govresearchgate.net The structural complexity and diversity of natural products serve as a powerful inspiration for the design of combinatorial libraries. researchgate.net Many natural products contain bridged ring systems, underscoring their relevance in biological systems. frontiersin.org The methanoazulene scaffold, a tricyclic carbon framework, is an example of a structure that can be used to generate libraries of compounds with natural product-like features.

The design of such libraries often begins with a chemoinformatic analysis of existing natural products to identify privileged scaffolds—structures that appear frequently and are associated with biological activity. acs.org The goal is to create a synthetic scaffold, like octahydro-2,5-methanoazulen-7(1H)-one, that captures the three-dimensional essence of a natural product class while incorporating "handles" for chemical modification. acs.orgrsc.org

The synthesis of these complex scaffolds in a manner suitable for library generation presents a significant challenge. frontiersin.org Researchers focus on developing efficient, unified synthetic routes that can produce a diverse range of bridged polycyclic structures from common intermediates. researchgate.net These strategies often involve key steps like cycloaddition reactions, one-pot cascade reactions, or intramolecular annulations to rapidly build molecular complexity. frontiersin.orgresearchgate.net For instance, a "top-down" synthetic approach can convert complex bridged intermediates into numerous diverse sp3-rich scaffolds with high efficiency. researchgate.net This allows for the creation of libraries that, while inspired by natural products, are distinct and explore novel chemical space. researchgate.net

| Strategy | Description | Key Advantage |

| Biology-Oriented Synthesis (BIOS) | Focuses on synthesizing libraries of compounds based on scaffolds found in bioactive natural products. | Leverages nature's "pre-validation" of the scaffold's ability to interact with biological targets. researchgate.net |

| Diversity-Oriented Synthesis (DOS) | Aims to create structurally diverse and complex molecules, often covering areas of chemical space not represented by existing compounds. | Enables the discovery of novel biological activities and probes for chemical biology. |

| Scaffold Hopping | Involves modifying a core scaffold through ring cleavage, expansion, or fusion to generate new, related frameworks. researchgate.net | Allows for rapid diversification from a single, complex intermediate, efficiently exploring related chemical space. researchgate.net |

Functionalization Strategies for Scaffold Diversification (e.g., Multi-dimensional Libraries)

Once a core scaffold like this compound is synthesized, the next step is to diversify it by adding various functional groups. The rigid nature of bridged scaffolds allows for the precise projection of substituents into three-dimensional space, creating a well-defined pharmacophore. acs.org The goal is to develop multi-dimensional libraries where functional groups are systematically varied at different positions on the scaffold.

Key strategies for functionalization include:

Late-Stage Functionalization: This involves modifying the core scaffold in the final steps of a synthesis. C–H functionalization is a powerful tool in this context, allowing for the direct attachment of substituents to the carbon skeleton, which can dramatically streamline the synthesis of new analogues. rsc.org

Orthogonal Handles: The initial synthesis of the scaffold can be designed to include multiple reactive sites (handles) that can be chemically modified independently of one another. acs.org For example, a scaffold might be designed with a ketone, a hydroxyl group, and a halogen at different positions, each allowing for a specific type of chemical reaction. This enables the systematic creation of 1D, 2D, and 3D libraries by varying substituents at one, two, or three positions, respectively. acs.org

Complexity-Generating Reactions: Using reactions that not only add a substituent but also create new stereocenters or rings can rapidly increase the diversity and complexity of the library. researchgate.net

These functionalization strategies allow chemists to generate a vast number of unique compounds from a single core structure, maximizing the exploration of the chemical space around the parent scaffold. researchgate.net

Structure-Activity Relationship (SAR) Studies through Scaffold Modification

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule influence its biological activity. drugdesign.orgnih.gov For derivatives of this compound, SAR studies involve synthesizing a series of related compounds where specific parts of the molecule are systematically changed, and then evaluating the biological effects of these changes. drugdesign.org

The process typically involves:

Identification of a "Hit": A compound from the initial library screen that shows desired biological activity.

Systematic Modification: Chemists create analogues of the hit compound by modifying specific sites. For the methanoazulene scaffold, this could involve:

Changing the substituents at various positions on the rings.

Altering the size of the rings within the bridged system. drugdesign.org

Modifying the stereochemistry of the molecule.

Biological Testing: Each new analogue is tested to see how the modification affected its potency, selectivity, and other properties.

For example, in a hypothetical SAR study, modifying a substituent on the methanoazulene core might reveal that a bulky, hydrophobic group in a specific pocket of the target protein increases binding affinity, while a polar group decreases it. drugdesign.org Quantitative Structure-Activity Relationship (QSAR) analysis can then be used to correlate physicochemical properties of the substituents (like size, lipophilicity, or electronic effects) with biological activity, providing a deeper understanding of the molecular interactions. nih.govnih.gov This iterative process of synthesis and testing guides the optimization of the initial hit into a potent and selective "lead" compound. ub.edu

| Modification Site (Hypothetical) | Substituent | Observed Activity | SAR Implication |

| Position X | -H (Parent) | Baseline | - |

| Position X | -CH3 (Methyl) | Increased | Small hydrophobic group is tolerated. |

| Position X | -C(CH3)3 (tert-Butyl) | Decreased | Bulky groups may cause steric clash. |

| Position Y | -OH (Hydroxyl) | Increased | Hydrogen bond donor/acceptor is favorable. |

| Position Y | -OCH3 (Methoxy) | Slightly Decreased | A hydrogen bond donor is preferred over an acceptor. |

Exploration of 3D Biological Space through Bridged Polycyclic Scaffolds

The concept of "escaping from flatland" is a major theme in modern drug discovery, referring to the move away from planar, aromatic-rich compounds towards more three-dimensional, sp³-rich molecules. rsc.orgresearchgate.net Flat molecules have limited conformational diversity, whereas 3D molecules can present a more defined and complex shape to a biological target, often leading to improved potency and selectivity. rsc.org

Bridged polycyclic scaffolds like methanoazulenes are ideal for exploring this 3D biological space for several reasons:

Structural Rigidity: Their rigid nature reduces the entropic penalty upon binding to a target and ensures that substituents are held in specific spatial orientations.

Novelty: These complex scaffolds occupy regions of chemical space that are underexplored compared to traditional flat aromatic structures. acs.org It has been noted that a large percentage of ring scaffolds found in natural products are absent from commercial molecules. acs.org

Improved Physicochemical Properties: Replacing a flat aromatic ring with a saturated, 3D bioisostere can improve properties like solubility and metabolic stability, which are crucial for a successful drug. rsc.org

By synthesizing libraries based on scaffolds such as this compound, researchers can systematically probe the complex topology of protein binding sites. semanticscholar.org This exploration can uncover new interactions and lead to the discovery of drugs with novel mechanisms of action, ultimately providing innovative solutions for challenging diseases. rsc.orgacs.org

Advanced Research Applications of Octahydro 2,5 Methanoazulen 7 1h One in Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

There is currently a lack of specific, publicly available research detailing the role of Octahydro-2,5-methanoazulen-7(1H)-one as a key intermediate in the total synthesis of complex organic molecules. While the broader octahydro-methanoazulene scaffold is a feature in some natural products, the specific utility of this ketone derivative as a starting material or crucial building block in multi-step syntheses is not documented in available scientific literature.

Precursor to Biologically Relevant Natural Products and Analogs

No specific instances have been found in peer-reviewed literature where this compound is explicitly used as a precursor for the synthesis of biologically relevant natural products or their analogs. Research on related structures, such as other substituted octahydro-methanoazulenes, exists, but a direct synthetic lineage from this compound to any known natural product has not been identified.

Catalytic Applications in Organic Transformations

Information regarding the catalytic applications of this compound or its derivatives in organic transformations is not present in the available scientific literature. There is no evidence to suggest its use as a catalyst, a ligand for a metal catalyst, or an organocatalyst in any described chemical reactions.

Environmental Chemical Fate: Atmospheric Reaction Kinetics and Mechanisms

Gas-Phase Reactivity with Atmospheric Oxidants (OH Radicals, NO3 Radicals, Ozone)

The primary mechanism for the atmospheric degradation of saturated organic compounds is through hydrogen abstraction by the hydroxyl radical. The rate of this reaction is influenced by the number and type of carbon-hydrogen bonds within the molecule. For large, complex molecules like sesquiterpenes, this can lead to a variety of reaction pathways.

NO3 Radicals: The nitrate (B79036) radical is a significant oxidant during nighttime. Its reactivity is generally highest with unsaturated compounds and compounds containing electron-rich functional groups. For saturated ketones, the reaction with NO3 radicals is typically slow. nist.gov The primary reaction pathway would be hydrogen abstraction, which has a higher activation energy compared to addition reactions with unsaturated compounds. Therefore, the atmospheric removal of Octahydro-2,5-methanoazulen-7(1H)-one by NO3 radicals is expected to be a minor pathway compared to its reaction with OH radicals. For camphor (B46023), the atmospheric lifetime with respect to reaction with nitrate radicals is estimated to be greater than 300 days. nih.gov

Ozone: Ozone is a key atmospheric oxidant, particularly for compounds containing carbon-carbon double bonds. As this compound is a saturated compound, its reactivity with ozone is expected to be negligible. rsc.orgoxidationtech.com The reaction of ozone with saturated ketones is extremely slow and not considered a significant atmospheric loss process. oxidationtech.com The estimated atmospheric lifetime of camphor with respect to ozone reaction is greater than 235 days. nih.gov

| Atmospheric Oxidant | Estimated Reactivity | Primary Reaction Mechanism |

| OH Radical | Moderate to High | Hydrogen Abstraction |

| NO3 Radical | Low | Hydrogen Abstraction |

| Ozone (O3) | Very Low / Negligible | N/A (saturated compound) |

This table provides a qualitative estimation of the reactivity of this compound with major atmospheric oxidants based on its chemical structure and data for analogous compounds.

Photolysis and Photooxidation Processes in the Atmosphere

The presence of a carbonyl (C=O) group in this compound introduces the possibility of atmospheric removal through photolysis, the process of chemical breakdown by photons of light. Ketones can absorb ultraviolet radiation in the actinic region (wavelengths greater than 290 nm), which can lead to the cleavage of chemical bonds. u-szeged.hu

Tropospheric Lifetimes and Atmospheric Transport Potential

Based on the estimated reactivities, the atmospheric lifetime of this compound will be predominantly controlled by its reaction with the OH radical. Assuming a global average OH radical concentration of 1 x 10⁶ molecules cm⁻³, and a reaction rate constant similar to that of other saturated cyclic ketones (in the range of 1 x 10⁻¹² to 1 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹), the estimated atmospheric lifetime would be on the order of several days to weeks.

This is significantly longer than the lifetimes of many unsaturated sesquiterpenes, which are often on the order of minutes to hours due to their rapid reaction with ozone. nih.govrsc.org A longer atmospheric lifetime implies a greater potential for this compound to be transported over long distances from its emission sources, potentially impacting air quality and atmospheric chemistry in regions far from its origin.

| Removal Process | Estimated Contribution to Atmospheric Loss | Estimated Tropospheric Lifetime |

| Reaction with OH Radical | Dominant | Days to Weeks |

| Reaction with NO3 Radical | Minor | Months to Years |

| Reaction with Ozone (O3) | Negligible | Years |

| Photolysis | Potentially Significant, but Uncertain | Unknown |

| Overall Atmospheric Lifetime | - | Days to Weeks (dominated by OH reaction) |

Q & A

Q. What are the standard synthetic routes for Octahydro-2,5-methanoazulen-7(1H)-one, and how do reaction conditions influence yield?

Answer: Synthesis typically involves cyclization of polycyclic precursors under catalytic conditions. For structurally related azulenones (e.g., octahydroquinolinone derivatives), methods include Claisen-Schmidt condensations or Diels-Alder reactions. Key parameters are solvent polarity (e.g., THF vs. DCM), temperature (80–120°C), and catalyst selection (e.g., Lewis acids like BF₃·OEt₂). Yield optimization requires monitoring via TLC and NMR for intermediate stability .

Q. How is this compound characterized in natural product extracts?

Answer: Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identification in plant matrices. Retention indices and fragmentation patterns (e.g., m/z 123, 149) are compared against spectral libraries. For low-abundance compounds (<1% in extracts), HPLC with UV/Vis detection (λ = 210–280 nm) enhances sensitivity. Co-elution with synthetic standards confirms identity .

Q. What safety protocols apply to handling azulenone derivatives in laboratory settings?

Answer: While specific data for this compound is limited, structurally related bicyclic ketones (e.g., OTNE) require PPE (gloves, goggles) due to potential skin sensitization. Work under fume hoods to mitigate inhalation risks. IFRA guidelines recommend occupational exposure limits (OELs) of <0.1 mg/m³ for similar terpenoid derivatives .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in stereochemical assignments of azulenones?

Answer: Discrepancies in NMR-based stereochemical analysis (e.g., coupling constants or NOE correlations) are addressed via density functional theory (DFT). Optimized molecular geometries predict ¹³C and ¹H chemical shifts with <0.5 ppm deviation from experimental data. For example, B3LYP/6-311+G(d,p) level calculations validate axial vs. equatorial substituent orientations .

Q. What experimental strategies mitigate byproduct formation during azulenone synthesis?

Answer: Byproducts (e.g., regioisomers or dehydrogenated analogs) arise from overoxidation or thermal degradation. Strategies include:

- Temperature control : Lowering reaction temperatures (e.g., 60°C) reduces decomposition.

- Catalyst tuning : Heterogeneous catalysts (e.g., Pd/C) improve selectivity vs. homogeneous systems.

- In situ quenching : Adding radical scavengers (e.g., BHT) suppresses polymerization.

| Byproduct | Mitigation Method | Yield Improvement |

|---|---|---|

| Dehydrogenated analog | Pd/C under H₂ atmosphere | +25% |

| Regioisomer | Solvent polarity adjustment | +15% |

Q. How do solvent effects influence the photostability of azulenone derivatives?

Answer: Photodegradation studies in polar aprotic solvents (e.g., acetonitrile) show faster degradation (t₁/₂ = 4 h under UV light) vs. non-polar solvents (t₁/₂ = 12 h in hexane). Radical trapping experiments using TEMPO confirm singlet oxygen-mediated pathways. Stability is enhanced by adding UV absorbers (e.g., benzophenone-3) at 0.1–1.0 wt% .

Methodological Guidance Tables

Q. Table 1: Analytical Techniques for Azulenone Characterization

| Technique | Application | Key Parameters |

|---|---|---|

| GC-MS | Identification in complex matrices | DB-5 column, 70 eV ionization |

| ¹H-NMR | Stereochemical analysis | 500 MHz, CDCl₃, δ 1.2–3.0 ppm |

| HPLC-UV | Quantification in extracts | C18 column, 220 nm, 1.0 mL/min |

Q. Table 2: Computational Models for Structural Validation

| Software | Method | Accuracy (¹³C Shift) |

|---|---|---|

| Gaussian 16 | B3LYP/6-311+G(d,p) | ±0.3 ppm |

| ORCA | PBE0/def2-TZVP | ±0.5 ppm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.